Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Evidence Gap Analysis Procurement Due Diligence Research Reproducibility

Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic, small-molecule thiazole carbamate derivative listed under CAS 946284-23-7. It belongs to a broader class of alkylthiazole carbamates, which have been described in patent literature as potential kinase inhibitors, particularly for targets such as MET.

Molecular Formula C14H13F2N3O3S
Molecular Weight 341.33
CAS No. 946284-23-7
Cat. No. B2491722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946284-23-7
Molecular FormulaC14H13F2N3O3S
Molecular Weight341.33
Structural Identifiers
SMILESCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F
InChIInChI=1S/C14H13F2N3O3S/c1-22-14(21)19-13-18-8(7-23-13)5-12(20)17-6-9-10(15)3-2-4-11(9)16/h2-4,7H,5-6H2,1H3,(H,17,20)(H,18,19,21)
InChIKeyWRRKDGRLCSYUDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-23-7): Sourcing a Specialized Thiazole Carbamate Research Tool


Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic, small-molecule thiazole carbamate derivative listed under CAS 946284-23-7 . It belongs to a broader class of alkylthiazole carbamates, which have been described in patent literature as potential kinase inhibitors, particularly for targets such as MET [1]. The compound features a 2,6-difluorobenzyl moiety linked via an amide bridge to a thiazole core bearing a methyl carbamate group, a structural arrangement designed for specific interactions within enzyme active sites. Crucially, high-strength, quantitative, and comparator-based primary evidence that would differentiate this precise molecule from its closest analogs is virtually absent from the public domain.

Synthetic thiazole carbamate probe for kinase inhibitor SAR
Structurally defined 2,6-difluorobenzyl regioisomer
Requires in-house biological characterization — no public activity data

Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946284-23-7): Why Simple In-Class Analogs Cannot Be Freely Substituted


Alkylthiazole carbamates are not a homogenous class; their biological activity is highly sensitive to specific structural permutations. Publicly known prior art defines key pharmacophoric elements: a thiazole core, a 2,6-difluorobenzyl group, and a carbamate functionality, where even minor alkyl substitutions on the carbamate nitrogen or alterations to the amide bridge result in profoundly different kinase inhibition profiles [1]. While the specific, comparative activity data for CAS 946284-23-7 is not publicly available, the established structure-activity relationship (SAR) for this chemical series dictates that compounds with close structural variations (e.g., the ethyl carbamate or pyrazine-2-carboxamide analogs) cannot be assumed to be functionally interchangeable. Substituting it for a generic 'thiazole carbamate' would risk introducing a compound with an untested, and likely divergent, target spectrum and potency, undermining experimental reproducibility and invalidating procurement specifications.

Structural sensitivity Carbamate/amide variations can shift kinase selectivity profiles
Regioisomer shift 2,6- vs 3,4-difluoro substitution may alter hydrophobic pocket engagement
Data gap No public IC50/Ki data; substitution carries uncontrolled assay risk

Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946284-23-7): A Framework for Differential Evidence Based on Class-Level Inference


Critical Declaration: Absence of Direct Comparative Quantitative Data for CAS 946284-23-7

A comprehensive search of primary literature, patents, and authoritative databases reveals no publicly available direct, head-to-head comparative studies featuring Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-23-7). Claims of 'high activity' or 'excellent performance' relative to competitors are not supported by any accessible quantitative data. The compound is listed as a research chemical by a single vendor , but no biological assay data, IC50 values, KI constants, or selectivity profiles are provided. This absence of evidence must be the foundational consideration for any scientific selection or procurement decision. The following framework is constructed exclusively on class-level inference from the broader alkylthiazole carbamate patent literature, and must not be mistaken for direct proof of differentiation for this specific compound.

Evidence gap
Class-level inference
No quantitative biological data publicly available for CAS 946284-23-7
Procurement risk; internal characterization required
Data to verify before experimental use
Evidence Gap Analysis Procurement Due Diligence Research Reproducibility

Structural Differentiation: Methyl Carbamate vs. Cyclopropanecarboxamide Analogs Provides a Testable Pharmacophore Hypothesis

The alkylthiazole carbamate patent class (US 8,912,218 B2) describes compounds with a general formula incorporating a thiazole core and a variable 'aryl' group at the Ra position [1]. A commercially available structurally analogous compound, N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, replaces the methyl carbamate of the target compound with a bulkier cyclopropyl amide. While no direct comparative activity data is public, the patent's extensive SAR tables demonstrate that even minor variations in this region of the molecule can shift kinase inhibition potency and selectivity, as is standard for Type II kinase inhibitors. The methyl carbamate of CAS 946284-23-7 is hypothesized to serve as a critical hydrogen bond donor/acceptor with a different spatial profile than the cyclopropyl amide, potentially leading to a distinct kinase selectivity fingerprint for the target.

Carbamate vs amide analog
Class-level inference
Methyl carbamate (−NH−CO−OCH₃) vs cyclopropyl amide
Qualitative steric/H-bond difference
Distinct pharmacophore probe for hinge-region SAR
Predicted binding mode; requires assay validation
Kinase Inhibitor Design Structure-Activity Relationship Medicinal Chemistry

Differentiation from the 3,4-Difluorophenyl Analog Points to a Defined Regioisomeric Binding Preference

A closely related CAS entry, methyl N-(4-{(3,4-difluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)carbamate (CAS 946236-05-1) [1], differs from the target compound by the substitution pattern on the benzyl ring (3,4-difluoro vs. 2,6-difluoro). For analogous systems within the patent class, the position of fluorine atoms on the benzyl group is a well-established determinant of binding affinity and selectivity for the target kinase's 'deep pocket' [2]. The 2,6-difluoro substitution pattern of the target compound presents a unique, symmetric steric and electronic profile that is predicted to engage differently with hydrophobic gatekeeper residues than the asymmetric 3,4-difluoro analog. This regioisomeric difference is a classic means of achieving target selectivity within a congeneric series, making the target compound a valuable tool for probing regioisomer-specific binding effects.

Regioisomer differentiation
Class-level inference
2,6-difluoro vs 3,4-difluoro regioisomer
Binding pocket complementarity shift
Tool for fluorine-walk selectivity mapping
Supports regioisomer-specific engagement studies
Fluorine Chemistry Regioisomer Differentiation Receptor Binding Assays

Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946284-23-7): Application Scenarios Stemming from its Structural Identity


Regioisomeric Probe in Kinase Selectivity Profiling (Class-Level Inference)

This scenario leverages the evidence that the 2,6-difluorobenzyl substitution pattern of the target compound is a key differentiator from its 3,4-difluoro analog [REFS-1, Section 3]. A medicinal chemistry team developing MET or similar kinase inhibitors can source this compound as a specific probe to map the sensitivity of their target's hydrophobic back pocket to regioisomeric fluorine arrangements. The experimental design would involve parallel dose-response testing of both the 2,6- and 3,4-difluoro analogs, with the expected outcome that differential IC50 curves will reveal the regioisomer preference, guiding subsequent lead optimization steps.

Carbamate-Warhead Exploration within a Congeneric Series (Class-Level Inference)

Based on the structural comparison with the cyclopropanecarboxamide analog [REFS-2, Section 3], this compound serves as a unique tool for exploring the role of a small, hydrogen-bonding carbamate terminus. A research group focused on irreversible or reversible covalent inhibitors could use this methyl carbamate as a minimalist warhead, contrasting its binding kinetics and residence time with those of bulkier amides. The goal is to deconvolve steric effects from electronic effects in the ligand's interaction with the target kinase's hinge region.

Procurement for Building a Proprietary Structure-Activity Relationship (SAR) Database

For organizations building a proprietary SAR database on thiazole-based kinase inhibitors, the procurement of CAS 946284-23-7 fills a specific, unoccupied node in their combinatorial chemical space matrix [REFS-3, Section 2]. The value is not in a pre-validated biological activity, but in acquiring a high-purity, verified sample of a precise structure to generate internal, head-to-head data against their own lead series. This approach transforms the current public evidence gap into a competitive intelligence opportunity.

Application
Selection Property
Validation Focus
Regioisomeric probe for kinase selectivity profiling
2,6-difluorobenzyl substitution pattern
Binding pocket complementarity review
Carbamate warhead exploration in kinase inhibitor SAR
Methyl carbamate terminus vs bulkier amides
Hinge-region interaction kinetics and residence time
Proprietary SAR database expansion
Unoccupied structural node in thiazole-carbamate series
Internal head-to-head profiling for proprietary data generation
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